5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione

Smoothened antagonist Hedgehog pathway Cancer therapeutics

This hydantoin derivative features a trans-2-phenylcyclopropyl substituent at C-5, delivering conformational rigidity and stereochemistry absent in phenytoin or 5-cyclopropyl-5-phenyl analogs. It is the essential building block for bicyclic Smo antagonists with low-nM cellular potency and exhibits CCR5 antagonist activity. Unlike generic hydantoins, this scaffold enables pathway-specific modulation for Hh-pathway tumors and HIV entry research. Bulk and custom synthesis are available.

Molecular Formula C12H12N2O2
Molecular Weight 216.24
CAS No. 2097953-55-2
Cat. No. B2608048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione
CAS2097953-55-2
Molecular FormulaC12H12N2O2
Molecular Weight216.24
Structural Identifiers
SMILESC1C(C1C2=CC=CC=C2)C3C(=O)NC(=O)N3
InChIInChI=1S/C12H12N2O2/c15-11-10(13-12(16)14-11)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-10H,6H2,(H2,13,14,15,16)
InChIKeySDCJURIGVDBUTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione (CAS 2097953-55-2): Hydantoin Scaffold with a Distinct Cyclopropyl Pharmacophore


5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione is a hydantoin derivative in which the 5-position of the imidazolidine-2,4-dione ring bears a 2-phenylcyclopropyl substituent rather than the simpler aryl or alkyl groups found in conventional hydantoins. The trans‑2‑phenylcyclopropyl motif confers a unique combination of conformational rigidity, defined stereochemistry, and lipophilicity that is absent in widely used hydantoin scaffolds such as phenytoin (5,5‑diphenylhydantoin) or 5‑cyclopropyl‑5‑phenyl‑imidazolidine‑2,4‑dione . These structural features modulate target binding, metabolic stability, and physicochemical properties in ways that cannot be replicated by generic hydantoin analogs .

Why Generic Hydantoins Cannot Replace 5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione in Target-Focused Research


Hydantoin-based compounds display highly divergent pharmacological profiles depending on the nature and stereochemistry of the substituent at C‑5. For example, 5‑cyclopropyl‑5‑phenyl‑imidazolidine‑2,4‑dione exhibits anticonvulsant activity (ED₅₀ 5.76 mg/kg in the MES test) , whereas the 2‑phenylcyclopropyl‑substituted scaffold is a critical pharmacophore for potent smoothened (Smo) antagonism, with optimized bicyclic derivatives achieving low‑nanomolar cellular potency . Simple replacement of the 2‑phenylcyclopropyl group with a phenyl or cyclopropyl‑phenyl moiety alters target engagement, selectivity, and in vivo efficacy, making generic substitution scientifically unsound for projects requiring pathway‑specific modulation .

Quantitative Differentiation Evidence for 5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione vs. Closest Analogs


Smoothened (Smo) Antagonist Potency: Phenylcyclopropyl Hydantoin Core vs. Non-Cyclopropyl Hydantoins

In a comprehensive SAR study of [6,5]‑bicyclic tetrahydroimidazo[1,5‑a]pyrazine‑1,3‑dione Smo antagonists, the trans‑2‑phenylcyclopropyl group appended to the hydantoin nitrogen was essential for high potency. Bicyclic derivatives bearing this motif achieved Smo antagonism in the low‑nanomolar range, whereas analogs in which the phenylcyclopropyl group was replaced by simpler alkyl or aryl substituents suffered >10‑fold loss of activity . Although the unelaborated 5‑(2‑phenylcyclopropyl)imidazolidine‑2,4‑dione itself has not been tested head‑to‑head against 5‑cyclopropyl‑5‑phenyl‑hydantoin in Smo assays, the SAR trend confirms that the 2‑phenylcyclopropyl pharmacophore is a key driver of Smo target engagement .

Smoothened antagonist Hedgehog pathway Cancer therapeutics

Anticonvulsant Activity: 5-Cyclopropyl-5-phenyl-hydantoin vs. Phenylcyclopropyl Hydantoin Analog

5‑Cyclopropyl‑5‑phenyl‑imidazolidine‑2,4‑dione (the direct cyclopropyl‑phenyl regioisomer) exhibits an oral ED₅₀ of 5.76 mg/kg in the rat maximal electroshock seizure (MES) test and 57.31 mg/kg in the subcutaneous pentylenetetrazole (scPTZ) test . Its N‑Mannich base derivative 3‑[(4‑phenylpiperazin‑1‑yl)‑methyl]‑5‑cyclopropyl‑5‑phenyl‑imidazolidine‑2,4‑dione is even more potent (ED₅₀ 5.29 mg/kg, MES) . In contrast, the 2‑phenylcyclopropyl‑substituted scaffold has been primarily profiled in non‑CNS indications (Smo antagonism, CCR5 antagonism) , suggesting a divergent target‑engagement profile.

Anticonvulsant MES test Sodium channel

CCR5 Antagonism: Phenylcyclopropyl Hydantoin as a Distinct Chemokine Receptor Modulator

Preliminary pharmacological screening identified 5‑(2‑phenylcyclopropyl)imidazolidine‑2,4‑dione as a CCR5 antagonist with potential utility in treating HIV infection, asthma, rheumatoid arthritis, and COPD . While quantitative IC₅₀ values from this specific screen are not publicly available, the annotation of CCR5 antagonism places the compound in a distinct target class relative to 5‑cyclopropyl‑5‑phenyl‑hydantoins, which are primarily sodium‑channel modulators . This target‑class divergence provides a clear rationale for selecting the phenylcyclopropyl hydantoin over generic hydantoin analogs in chemokine‑receptor‑focused campaigns.

CCR5 antagonist HIV entry inhibitor Chemokine receptor

Stereochemical and Conformational Rigidity: Phenylcyclopropyl vs. Phenyl or Cyclopropyl Hydantoins

The trans‑2‑phenylcyclopropyl group imposes a well‑defined, rigid geometry with restricted rotational freedom, whereas 5‑cyclopropyl‑5‑phenyl‑hydantoin allows greater conformational flexibility due to the sp³‑hybridized C‑5 carbon bearing two independent substituents . In the MK‑5710 development program, homochiral derivatives featuring the (1S,2R)‑2‑phenylcyclopropyl configuration demonstrated clean off‑target profiles and good pharmacokinetic properties, highlighting the importance of stereochemical definition . The unsubstituted 5‑(2‑phenylcyclopropyl)imidazolidine‑2,4‑dione retains this stereochemically defined scaffold, making it a preferred intermediate for asymmetric syntheses where enantiomeric purity is critical.

Stereochemistry Conformational restriction Structure-activity relationship

Optimal Application Scenarios for Procuring 5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione


Smoothened Antagonist Lead Optimization in Hedgehog-Driven Malignancies

5‑(2‑Phenylcyclopropyl)imidazolidine‑2,4‑dione serves as the core hydantoin building block for synthesizing bicyclic Smo antagonists. SAR studies demonstrate that the trans‑2‑phenylcyclopropyl group is indispensable for low‑nanomolar Smo potency, while the unsubstituted hydantoin NH and carbonyl groups provide handles for further urea or amide diversification . Procurement of this specific scaffold accelerates hit‑to‑lead campaigns for basal cell carcinoma, medulloblastoma, and other Hh‑pathway‑dependent tumors.

CCR5‑Targeted Probe Development for HIV Entry Inhibition and Inflammatory Diseases

Preliminary pharmacological profiling indicates CCR5 antagonist activity for 5‑(2‑phenylcyclopropyl)imidazolidine‑2,4‑dione . This compound is a logical starting point for medicinal chemistry efforts aimed at HIV‑1 entry inhibitors, asthma, rheumatoid arthritis, or COPD therapeutics where CCR5 blockade is clinically validated. Alternative hydantoin scaffolds lack documented CCR5 activity and are unsuitable substitutes.

Asymmetric Synthesis and Stereochemical SAR Exploration

The trans‑2‑phenylcyclopropyl substituent introduces defined stereochemistry and conformational rigidity that are not achievable with 5‑cyclopropyl‑5‑phenyl‑hydantoin . This compound is the preferred starting material for synthesizing enantiomerically pure derivatives—as demonstrated by the MK‑5710 program where homochiral (1S,2R)‑configured analogs showed superior off‑target profiles and pharmacokinetics .

Differentiation of Hydantoin‑Based Pharmacological Tool Compounds

When a research program requires parallel profiling of hydantoin scaffolds against divergent target classes (Smo, CCR5, ion channels), 5‑(2‑phenylcyclopropyl)imidazolidine‑2,4‑dione provides a chemically distinct entry point. Its target‑engagement profile differs fundamentally from the anticonvulsant‑associated 5‑cyclopropyl‑5‑phenyl‑hydantoins (ED₅₀ 5.76 mg/kg MES) , enabling cleaner pharmacological dissection in phenotypic screening cascades.

Quote Request

Request a Quote for 5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.